molecular formula C10H7NO B091956 2-Methylbenzofuran-5-carbonitrile CAS No. 16238-12-3

2-Methylbenzofuran-5-carbonitrile

Cat. No. B091956
CAS RN: 16238-12-3
M. Wt: 157.17 g/mol
InChI Key: PBLGVAGVKWFRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzofuran-5-carbonitrile is a specialty chemical . It is used in various applications, including as an intermediate in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 2-Methylbenzofuran-5-carbonitrile can be analyzed using techniques like mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .

Safety And Hazards

The safety data sheet for 2-Methylbenzofuran-5-carbonitrile indicates that it is a combustible liquid that causes skin and eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective gear .

Future Directions

While the future directions of 2-Methylbenzofuran-5-carbonitrile are not explicitly mentioned in the search results, benzofuran compounds are attracting more attention due to their biological activities and potential applications in many aspects . They are being explored as potential natural drug lead compounds .

Relevant Papers The search results include several papers related to benzofuran compounds . These papers discuss various aspects of benzofuran derivatives, including their natural sources, biological activities, drug prospects, and chemical synthesis . They also highlight the therapeutic potential of benzofuran scaffolds and recent strategies in the synthesis of thiophene derivatives .

properties

IUPAC Name

2-methyl-1-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLGVAGVKWFRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzofuran-5-carbonitrile

Synthesis routes and methods I

Procedure details

2-Iodo-4-cynophenol (0.25 g, 1 mmol) and saccharin (0.1 g) in HMDSA (2 ml) was refluxed for 2 h under N2, until the solution became clear. The solvent was distilled off under reduced pressure and the residue was dissolved in anhydrous THF (2 ml). This was added to a solution made by mixing anhydrous ZnCl2 (0.3 g; 2.2 mmol) with 0.5 M 1-propynyl magnesium bromide in THF (7.8 ml) in anhydrous THF (5 ml) at room temperature under N2. To it, Pd (PPh3)4 (0.15 g) was added at room temperature under N2 followed by catalytic amount of CuI. The mixture was stirred at room temperature for 3 h and quenched with saturated NH4Cl solution. The mixture was diluted to 50 ml with EtOAc and washed with H2O. The organic layer was separated, dried over MgSO4 and filtered. The filtrate was evaporated and the residue was dissolved in 1,4-dioxane (4 ml) and 1 M TBAF in THF (0.3 ml) was added and this was stirred for 4 h at reflux. The solvent was distilled off and the residue was purified by FCC (SiO2, hexane/EtOAc) to give the title compound (0.145 g, 91%), as colourless solid. 1H-NMR (CDCl3) 7.78 (s, 1H); 7.46-7.44 (m, 2H); 6.41 (bs, 1H); 2.47 (s, 3H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
91%

Synthesis routes and methods II

Procedure details

A mixture of the product of Step B (0.16 g; 1.02 mmol) and 1M TBAF in THF (0.1 ml) in dioxane (3 ml) was refluxed for 1 h under N2. After cooling to room temperature the solvents were removed under reduced pressure and the residue was filtered through a small pad of SiO2, washed with fresh CH2Cl2 (3×15 ml). The combined organic phase was evaporated to dryness to give 2-methylbenzofuran-5-carbonitrile (0.16 g; 100%), as greyish solid. This was dissolved in dioxane (5 ml) and KOH (0.2 g; 3.6 mmol) was added, followed by H2O (1 ml). The resulting mixture was refluxed overnight, cooled to room temperature and solvents were removed under reduced pressure. The residue was diluted to 1 ml with H2O. The insoluble material was filtered off, washed with fresh H2O, and combined filtrates were acidified to pH˜5 with concentrated citric acid. The solid formed was filtered off, dissolved in EtOAc (10 ml), dried over anhydrous MgSO4, filtered and filtrate evaporated to dryness to give title compound (0.08 g; 44%) as creamy solid. 1H-NMR (CDCl3) 2.47 (s, 3H); 6.42 (s, 1H); 7.43 (d, 1H, J=8.6 Hz); 7.99 (dd, 1H, J=1.6, 8.6 Hz); 8.26 (d, 1H, J=1.6 Hz).
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.